molecular formula C9H10N2O B12971316 6-(Aminomethyl)indolin-2-one

6-(Aminomethyl)indolin-2-one

Cat. No.: B12971316
M. Wt: 162.19 g/mol
InChI Key: ZWWUULIQCLKWAN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indolin-2-one core structure is particularly notable for its presence in various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)indolin-2-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indolin-2-one compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-(aminomethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4-5,10H2,(H,11,12)

InChI Key

ZWWUULIQCLKWAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CN)NC1=O

Origin of Product

United States

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